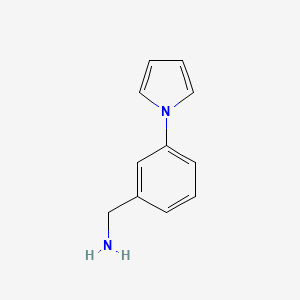

3-(1H-Pyrrol-1-Yl)Benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-pyrrol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h1-8H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBYUDUEHVKUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380162 | |

| Record name | 3-(1H-Pyrrol-1-Yl)Benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368869-95-8 | |

| Record name | 1-(3-Aminomethylphenyl)pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368869-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Pyrrol-1-Yl)Benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1H-Pyrrol-1-Yl)Benzylamine chemical properties

An In-depth Technical Guide to 3-(1H-Pyrrol-1-yl)benzylamine: Synthesis, Properties, and Applications

Introduction

This compound is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Structurally, it integrates a reactive primary benzylamine moiety with an aromatic N-substituted pyrrole ring. This unique combination of functional groups makes it a versatile scaffold and a valuable intermediate for the synthesis of a diverse range of complex molecules, particularly in the development of novel therapeutic agents. Its utility stems from the distinct reactivity of both the nucleophilic amine and the aromatic pyrrole system, allowing for sequential and selective chemical modifications. This guide provides a comprehensive overview of its chemical properties, established synthetic routes, spectroscopic signature, reactivity profile, and applications, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, reaction design, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 368869-95-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂N₂ | [1][2][3] |

| Molecular Weight | 172.23 g/mol | [1][2][3][4] |

| Boiling Point | 138 °C (Predicted) | [3][4] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [3][4] |

| pKa (Conjugate Acid) | 8.70 ± 0.10 (Predicted) | [3][4] |

| XLogP3 | 1.2 | [1] |

| Appearance | Not specified, likely an oil or low-melting solid | |

| Solubility | Soluble in common organic solvents like ethanol, dichloromethane, and ethyl acetate. |

Synthesis and Manufacturing

The synthesis of this compound is most efficiently achieved through a two-step process starting from commercially available precursors. The strategy involves the initial formation of the N-aryl pyrrole ring followed by the reduction of a nitrile functional group to the target primary amine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond of the benzylamine, leading back to the precursor 3-(1H-pyrrol-1-yl)benzonitrile. This nitrile can be further disconnected at the N-aryl bond, identifying 3-aminobenzonitrile and a 1,4-dicarbonyl compound (2,5-dimethoxytetrahydrofuran) as the starting materials for a Paal-Knorr pyrrole synthesis.

Caption: Retrosynthetic analysis of this compound.

Synthetic Pathway

Step 1: Paal-Knorr Synthesis of 3-(1H-Pyrrol-1-yl)benzonitrile

The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole rings.[5][6][7] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine under acidic conditions.[5][7] In this case, 3-aminobenzonitrile reacts with 2,5-dimethoxytetrahydrofuran, which serves as a stable precursor to succinaldehyde, the required 1,4-dicarbonyl species. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[7]

Step 2: Reduction of 3-(1H-Pyrrol-1-yl)benzonitrile to this compound

The conversion of the nitrile group to a primary amine is a standard functional group transformation. This can be achieved using various reducing agents. Catalytic hydrogenation over Raney Nickel or palladium on carbon is a common industrial method. For laboratory-scale synthesis, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are highly effective. The choice of reagent depends on the scale and the tolerance of other functional groups in the molecule.

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Protocol

Synthesis of 3-(1H-Pyrrol-1-yl)benzonitrile:

-

To a round-bottom flask, add 3-aminobenzonitrile (1.0 eq) and glacial acetic acid (approx. 10 volumes).

-

Stir the mixture until the amine is fully dissolved.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material by column chromatography on silica gel to obtain pure 3-(1H-pyrrol-1-yl)benzonitrile.[8][9][10]

Reduction to this compound:

-

Set up a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-(1H-pyrrol-1-yl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate vigorously for 30 minutes.

-

Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified by chromatography if necessary.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using standard spectroscopic methods.

| Technique | Expected Characteristics |

| ¹H NMR | δ ~7.4-7.2 ppm (m, 4H): Protons on the phenyl ring. δ ~7.0 ppm (t, 2H): Protons at the α-positions (C2, C5) of the pyrrole ring. δ ~6.3 ppm (t, 2H): Protons at the β-positions (C3, C4) of the pyrrole ring. δ ~3.9 ppm (s, 2H): Methylene protons (-CH₂-) of the benzylamine group. δ ~1.7 ppm (s, 2H): Amine protons (-NH₂), often broad and exchangeable with D₂O. |

| ¹³C NMR | δ ~140-120 ppm: Aromatic carbons of the phenyl and pyrrole rings. δ ~110 ppm: β-carbons of the pyrrole ring. δ ~45 ppm: Methylene carbon (-CH₂-). |

| Mass Spec (ESI-MS) | [M+H]⁺ = 173.1073: The protonated molecular ion peak. |

| IR Spectroscopy | 3400-3300 cm⁻¹: N-H stretching vibrations (primary amine). 3100-3000 cm⁻¹: Aromatic C-H stretching. 2950-2850 cm⁻¹: Aliphatic C-H stretching. 1600, 1500 cm⁻¹: C=C stretching of aromatic rings. |

Note: NMR chemical shifts (δ) are approximate and can vary based on the solvent and concentration.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional groups: the nucleophilic benzylamine and the aromatic pyrrole ring.

Reactivity Profile

-

Benzylamine Moiety: The primary amine is a good nucleophile and a moderate base. It readily undergoes reactions typical of amines, such as:

-

Acylation: Reaction with acyl chlorides or anhydrides to form stable amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Condensation with aldehydes or ketones to form an imine, which can be subsequently reduced to a secondary or tertiary amine.

-

Salt Formation: Reaction with acids to form ammonium salts, which can be useful for purification or formulation.

-

-

Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, although the N-phenyl group is deactivating compared to an N-alkyl group. The substitution pattern is directed by the nitrogen atom.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

The scaffold of this compound is present in molecules designed as inhibitors for various biological targets. The benzylamine portion often serves as a key interaction point, forming hydrogen bonds or salt bridges with amino acid residues in an enzyme's active site, while the pyrrole-phenyl group can occupy hydrophobic pockets.

-

Enzyme Inhibition: Derivatives have been explored as potent and selective inhibitors of enzymes like nitric oxide synthase (iNOS), which is a target in inflammatory diseases and certain cancers.[11] The core structure allows for systematic modification to optimize potency and selectivity.

-

Transporter Modulation: Benzylamine derivatives are known to interact with monoamine transporters (DAT, SERT, NET), making this scaffold relevant for developing treatments for neurological and psychiatric disorders.[12]

-

Anticancer Agents: Substituted benzylamines have been investigated as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target in prostate cancer therapy.[13]

-

Alzheimer's Disease Research: The pyrrole moiety is a common feature in compounds designed to inhibit enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and BACE 1.[14]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

Conclusion

This compound is a synthetically accessible and highly valuable chemical building block. Its straightforward two-step synthesis from common starting materials makes it readily available for research and development. The compound's distinct functional handles—a nucleophilic primary amine and an aromatic pyrrole ring—provide a platform for diverse chemical elaboration. These features have established it as a privileged scaffold in medicinal chemistry, leading to the discovery of potent modulators for a range of biological targets. A thorough understanding of its properties, synthesis, and reactivity is essential for scientists aiming to leverage this versatile molecule in the creation of next-generation pharmaceuticals and other advanced materials.

References

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

ResearchGate. Pathways for the Paal-Knorr synthesis of pyrroles: A. the enamine.... [Link]

-

YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

PubChem. This compound. [Link]

-

Santa Cruz Biotechnology. This compound | CAS 368869-95-8 | SCBIO. [Link]

-

PubChemLite. This compound (C11H12N2). [Link]

-

National Institutes of Health (NIH). (1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine. [Link]

-

Matrix Fine Chemicals. 3-(1H-PYRROL-1-YL)BENZONITRILE | CAS 175134-98-2. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]

-

Mol-Instincts. Synthesis of N-(1H-Pyrrol-1-yl)-7-trifluoromethyl-4-quinolinamine hydrochloride. [Link]

-

ResearchGate. Stoichiometric reductions of benzonitrile (4 a). (yields determined by.... [Link]

-

PubMed. Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates. [Link]

-

Organic Chemistry Portal. A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction. [Link]

-

PubChem. 3-(1H-pyrrol-1-yl)benzonitrile. [Link]

-

MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

-

PubChem. 4-(1H-Pyrrol-1-yl)benzonitrile. [Link]

-

National Institutes of Health (NIH). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. [Link]

-

PubMed. Discovery of N-{3-[(ethanimidoylamino)methyl]benzyl}-l-prolinamide dihydrochloride: A new potent and selective inhibitor of the inducible nitric oxide synthase as a promising agent for the therapy of malignant glioma. [Link]

-

PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

-

ResearchGate. Further Structurally Constrained Analogues of cis -(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. ones. Part 2. Scope and limitations of the synthesis of pyrrol-3-ones by pyrolysis of aminomethylene Meldrum's acid derivatives. [Link]

Sources

- 1. This compound | C11H12N2 | CID 2776533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. 368869-95-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. 3-(1H-PYRROL-1-YL)BENZONITRILE | CAS 175134-98-2 [matrix-fine-chemicals.com]

- 9. 3-(1H-pyrrol-1-yl)benzonitrile | C11H8N2 | CID 2774256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(1H-Pyrrol-1-yl)benzonitrile | C11H8N2 | CID 272424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Discovery of N-{3-[(ethanimidoylamino)methyl]benzyl}-l-prolinamide dihydrochloride: A new potent and selective inhibitor of the inducible nitric oxide synthase as a promising agent for the therapy of malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-(1H-Pyrrol-1-yl)benzylamine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and development. 3-(1H-Pyrrol-1-yl)benzylamine (CAS 368869-95-8) represents a versatile molecular scaffold, integrating a reactive primary amine, a central phenyl ring, and a nitrogenous heterocyclic pyrrole moiety.[1][2][3] Its potential as a synthetic intermediate for more complex pharmaceutical agents necessitates a robust and unambiguous method for its structural confirmation and purity assessment.

Part 1: Molecular Structure and Spectroscopic Blueprint

The first step in any analytical endeavor is to understand the molecule's architecture. The structure, with a systematic numbering scheme for NMR assignments, is presented below.

dot graph "molecular_structure" { layout=neato; node [shape=none, fontsize=10, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial"];

} Caption: Structure of this compound with atom numbering.

Predicted Spectroscopic Summary:

-

¹H NMR: Will show distinct signals for the pyrrole ring protons, four protons on the substituted benzene ring, a benzylic methylene (CH₂) group, and a primary amine (NH₂) group.

-

¹³C NMR: Will display 9 unique carbon signals: four for the pyrrole ring and five for the substituted benzyl moiety (due to symmetry, C2' and C6' of the benzene ring may be equivalent, as well as C3 and C4 of the pyrrole ring).

-

IR Spectroscopy: Key absorbances will confirm the presence of the N-H bonds of the primary amine, aromatic and aliphatic C-H bonds, and C=C/C-N bonds of the aromatic and heterocyclic rings.

-

Mass Spectrometry: Will confirm the molecular weight of 172.23 g/mol .[1] The primary observable ion in positive mode ESI should be [M+H]⁺.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Rationale for NMR

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Its power lies in its ability to map the carbon-hydrogen framework, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a novel structure like this compound, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are not merely confirmatory; they are essential for the unambiguous assignment of every atom in the molecule, thereby providing the highest level of structural proof.

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing properties for many organic compounds. However, the primary amine protons (-NH₂) are labile and may exchange with trace acidic protons or water, leading to peak broadening or disappearance. For better resolution of N-H signals, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, as it forms hydrogen bonds with the amine protons, slowing their exchange rate and resulting in sharper signals.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A larger number of scans (~1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: If assignments are ambiguous, perform standard COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling (J, Hz) | Integration | Assignment | Rationale |

| ~7.45 | t | J = 7.8 | 1H | H-5' | Triplet from coupling to H-4' and H-6'. |

| ~7.30 | s | - | 1H | H-2' | Singlet-like appearance due to small meta-coupling. |

| ~7.25 | d | J = 7.8 | 1H | H-6' | Doublet from ortho-coupling to H-5'. |

| ~7.15 | d | J = 7.8 | 1H | H-4' | Doublet from ortho-coupling to H-5'. |

| ~7.05 | t | J = 2.2 | 2H | H-2, H-5 | Pyrrole α-protons, typically a triplet. |

| ~6.20 | t | J = 2.2 | 2H | H-3, H-4 | Pyrrole β-protons, typically a triplet. |

| ~3.80 | s | - | 2H | H-7' (CH₂) | Benzylic protons adjacent to an amine. |

| ~2.10 | s (broad) | - | 2H | NH₂ | Labile protons; shift and shape are concentration/solvent dependent. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142.0 | C-1' | Aromatic C attached to the pyrrole nitrogen. |

| ~140.5 | C-3' | Aromatic C attached to the aminomethyl group. |

| ~129.5 | C-5' | Aromatic CH. |

| ~122.0 | C-6' | Aromatic CH. |

| ~121.0 | C-2, C-5 | Pyrrole α-carbons. |

| ~120.5 | C-4' | Aromatic CH. |

| ~119.5 | C-2' | Aromatic CH. |

| ~110.0 | C-3, C-4 | Pyrrole β-carbons. |

| ~45.0 | C-7' (CH₂) | Benzylic carbon. |

dot digraph "hmbc_correlations" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10]; edge [fontsize=9, color="#4285F4"];

} Caption: Key predicted HMBC correlations for structural confirmation.

Part 3: Infrared (IR) Spectroscopy

Expertise & Experience: A Rapid Functional Group Check

While NMR provides the detailed atomic map, IR spectroscopy offers a quick and invaluable confirmation of the key functional groups present in the molecule. For this compound, the most crucial absorbances are the N-H stretches of the primary amine, which confirm its presence and distinguish it from a potential precursor like a nitrile or aldehyde. We advocate for Attenuated Total Reflectance (ATR) IR, a modern technique that requires minimal to no sample preparation, providing data in seconds from a single drop or a few crystals of the material.

Experimental Protocol: ATR-IR Data Acquisition

-

Background Scan: Record a background spectrum of the clean ATR crystal (diamond or germanium).

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Predicted Characteristic IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3300 | N-H Stretch | Primary Amine | A characteristic doublet for the symmetric and asymmetric stretching of the -NH₂ group.[4] |

| 3100 - 3000 | C-H Stretch | Aromatic/Pyrrole | C-H stretches on the sp² hybridized carbons of the rings. |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Symmetric and asymmetric stretches of the benzylic methylene group. |

| 1600, 1480 | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| ~1500 | C=C Stretch | Pyrrole Ring | Skeletal vibration of the pyrrole ring. |

| 1350 - 1250 | C-N Stretch | Aryl-N (Pyrrole) | Stretch for the bond connecting the phenyl ring to the pyrrole nitrogen. |

| 1220 - 1020 | C-N Stretch | Aliphatic Amine | Stretch for the C-N bond of the benzylamine moiety.[4] |

Part 4: Mass Spectrometry (MS)

Expertise & Experience: The Final Molecular Weight Verdict

Mass spectrometry provides the definitive measure of a molecule's mass, serving as the ultimate confirmation of its elemental composition. For a non-volatile, polar molecule like this compound, a soft ionization technique is paramount to avoid fragmentation and observe the intact molecular ion. Electrospray Ionization (ESI) is the method of choice, as it gently transfers ions from solution into the gas phase. Operating in positive ion mode is logical, as the basic nitrogen of the benzylamine group is readily protonated to form a stable cation.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to facilitate protonation.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500). High-resolution MS (HRMS) on an Orbitrap or TOF instrument is recommended for determining the exact mass.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₁H₁₂N₂ | Confirmed from structure.[1][2] |

| Monoisotopic Mass | 172.1000 Da | The exact mass calculated from the most abundant isotopes.[1] |

| Primary Ion (ESI+) | [M+H]⁺ | Protonation of the basic amine nitrogen. |

| Predicted m/z | 173.1073 | Calculated m/z for [C₁₁H₁₃N₂]⁺.[5] |

Trustworthiness through Fragmentation: Further confidence can be gained using tandem MS (MS/MS). By isolating the [M+H]⁺ ion (m/z 173.1) and subjecting it to collision-induced dissociation (CID), we would predict a characteristic fragmentation pattern, such as the loss of ammonia (-17 Da) to give an ion at m/z 156.1, or cleavage of the C-C bond next to the ring to produce a tropylium-like ion, confirming the connectivity of the benzylamine moiety.

Part 5: Integrated Analysis for Unambiguous Confirmation

A single technique is never sufficient for the definitive characterization of a novel compound. The trustworthiness of the identification comes from the confluence of all data. This integrated workflow ensures a self-validating system where each piece of data supports the others.

dot digraph "analytical_workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10, fontname="Arial"]; edge [fontsize=9, color="#5F6368"];

} Caption: Integrated workflow for spectroscopic validation.

By following this analytical logic, a researcher can move from a newly synthesized material to a fully characterized compound with a high degree of scientific certainty. The consistency between the predicted data in this guide and the experimentally observed spectra will provide the necessary validation for proceeding with this molecule in further research and development applications.

References

-

(1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine. National Institutes of Health.[Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Human Metabolome Database.[Link]

-

This compound | C11H12N2 | CID 2776533. PubChem.[Link]

-

This compound (C11H12N2). PubChemLite.[Link]

-

Multivariate analysis of ATR-IR spectroscopic data: applications to the solid-liquid catalytic interface. PubMed.[Link]

Sources

- 1. This compound | C11H12N2 | CID 2776533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Multivariate analysis of ATR-IR spectroscopic data: applications to the solid-liquid catalytic interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H12N2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide on the Physical and Chemical Stability of Pyrrole-Substituted Benzylamines

Introduction: The Double-Edged Sword of Reactivity and Reward

Pyrrole-substituted benzylamines represent a versatile and highly significant scaffold in modern medicinal chemistry. The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the structure of numerous FDA-approved drugs, including the cholesterol-lowering agent Atorvastatin and the oncology drug Sunitinib.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[2][3][4] When coupled with a benzylamine moiety, the resulting compound gains access to a diverse chemical space, offering opportunities to target a wide array of receptors and enzymes with high specificity.

However, the very electronic characteristics that make the pyrrole ring so valuable in a biological context—its electron-rich nature and aromaticity—also render it susceptible to chemical degradation.[5] This inherent reactivity presents a formidable challenge during drug development, from synthesis and formulation to long-term storage. Understanding and mitigating these stability issues is not merely a regulatory hurdle; it is a fundamental requirement for ensuring the safety, efficacy, and quality of a therapeutic agent.

This guide provides a comprehensive exploration of the physical and chemical stability landscape of pyrrole-substituted benzylamines. We will dissect the primary degradation pathways, outline robust experimental protocols for stability assessment based on regulatory expectations, and discuss strategies for enhancing the stability of these promising molecules. This document is intended for researchers, chemists, and formulation scientists dedicated to advancing pyrrole-based therapeutics from the laboratory to the clinic.

Section 1: The Chemical Foundation of Instability

The stability of a pyrrole-substituted benzylamine is intrinsically linked to the fundamental chemistry of the pyrrole ring. Unlike its six-membered aromatic cousin, benzene, the pyrrole ring's aromaticity is achieved by the delocalization of six π-electrons over a five-atom system, a process that requires the nitrogen atom's lone pair to participate in the aromatic sextet.[6] This participation has two critical consequences:

-

High Electron Density: The delocalization of the nitrogen lone pair makes the ring's carbon atoms electron-rich, rendering them highly susceptible to electrophilic attack and oxidation. In terms of reactivity towards electrophiles, the order is generally Pyrrole > Furan > Thiophene.[5]

The benzylamine portion of the molecule introduces its own set of stability considerations, primarily the reactivity of the benzylic C-N bond and the basicity of the amine nitrogen, which can influence solubility and reactivity at different pH values.

Section 2: Primary Degradation Pathways

Forced degradation studies, conducted under conditions more severe than standard accelerated stability testing, are essential for elucidating these pathways.[7][8] The insights gained are critical for developing stability-indicating analytical methods and designing robust formulations.[8] For pyrrole-substituted benzylamines, the primary degradation routes are hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation (Acidic & Basic)

Hydrolysis is a common degradation pathway for many pharmaceuticals.[8] Pyrrole derivatives are often found to be labile in both acidic and alkaline environments, while remaining relatively stable in neutral conditions.[9]

-

Acid-Catalyzed Degradation: In strongly acidic media, the electron-rich pyrrole ring can undergo protonation, disrupting its aromaticity and making it vulnerable to polymerization or ring-opening reactions. The benzylamine moiety can also be affected, with potential cleavage of the C-N bond, particularly if adjacent functional groups facilitate this process. Studies on related pyrrole structures show significant degradation in strong acidic media (e.g., pH 1.2).[10]

-

Base-Catalyzed Degradation: Pyrrole-substituted compounds can be extremely unstable in alkaline conditions.[9] The N-H proton of the pyrrole ring is weakly acidic (pKa ~17.5) and can be deprotonated by a strong base.[6] The resulting anion is highly reactive. Furthermore, functional groups on the benzylamine or pyrrole substituents, such as esters or amides, are susceptible to base-catalyzed hydrolysis.

Oxidative Degradation

The high electron density of the pyrrole ring makes it particularly sensitive to oxidation.[9] Atmospheric oxygen, residual peroxides in excipients, or oxidative stress in vivo can trigger degradation. Common laboratory reagents used to simulate this stress include hydrogen peroxide (H₂O₂).[11] The oxidation can lead to the formation of pyrrolinones, ring-opened products, or complex polymeric materials. The susceptibility to oxidation can be highly dependent on the specific substituents on the pyrrole ring.[9]

Photodegradation

Many aromatic and heterocyclic compounds are photolabile, and pyrroles are no exception.[9] Exposure to light, particularly in the UV spectrum, can excite the π-electron system, leading to the formation of reactive intermediates. This can initiate radical chain reactions, dimerization, or oxidation, often resulting in a characteristic darkening or discoloration of the material.[2][4] The presence of a photosensitizer can exacerbate this process.[12] Photostability testing, as mandated by ICH guideline Q1B, is therefore a critical component of the stability assessment.[7]

Section 3: A Framework for Stability Assessment

A systematic approach to stability testing is required to satisfy regulatory bodies like the FDA and to build a comprehensive understanding of a molecule's liabilities.[8] This process begins with forced degradation studies and is followed by long-term stability testing under ICH-defined conditions.

Designing a Forced Degradation Study

The goal of a forced degradation or stress study is to generate degradation products to establish the specificity of the analytical method and to identify the likely degradation pathways.[8] A typical study design is summarized in the table below.

Table 1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | To assess lability to low pH environments (e.g., stomach).[11] |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) | To assess lability to high pH environments.[11] |

| Oxidation | 3% - 30% H₂O₂, room temp or heated | To evaluate sensitivity to oxidative stress.[11] |

| Thermal Stress | Solid-state or solution, elevated temp (e.g., 80°C or higher) | To determine thermal stability and identify thermally induced degradants.[11][12] |

| Photostability | Solid-state and solution, exposed to light providing overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter (ICH Q1B) | To identify light-sensitive liabilities.[9] |

Causality Insight: The choice of stress level (concentration, temperature, duration) is critical. The aim is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Too little degradation yields insufficient information, while complete degradation prevents the identification of primary degradation products and pathways.

The logical flow of a comprehensive stability assessment is illustrated in the diagram below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

- 11. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]

- 12. benchchem.com [benchchem.com]

The Rising Therapeutic Potential of Novel Benzylamine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Benzylamine Scaffold - A Privileged Structure in Medicinal Chemistry

The benzylamine motif, a seemingly simple chemical structure, is a cornerstone in the design and development of a vast array of biologically active compounds. Its presence in numerous approved drugs, spanning therapeutic areas from antihistamines like Levocetirizine to antiplatelet agents like Clopidogrel and treatments for Alzheimer's disease such as Donepezil, underscores its significance as a "privileged structure" in medicinal chemistry.[1][2] This guide provides an in-depth exploration of the burgeoning field of novel benzylamine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

I. Synthetic Strategies: Building the Benzylamine Core

The versatility of the benzylamine scaffold stems from the accessibility of its synthetic routes, allowing for extensive structural modifications. Reductive amination stands out as a primary and highly efficient method for the synthesis of a wide array of N-substituted benzylamine derivatives.[3][4]

Core Protocol: Reductive Amination of Benzaldehyde Derivatives

This protocol outlines a general, yet robust, procedure for the synthesis of novel benzylamine derivatives, a cornerstone technique for generating compound libraries for screening.

Rationale: This one-pot reaction is favored for its high yields, operational simplicity, and the commercial availability of a vast library of substituted benzaldehydes and primary/secondary amines. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical as it selectively reduces the intermediate iminium ion without affecting the starting aldehyde, thus minimizing side reactions.

Step-by-Step Methodology:

-

Reactant Dissolution: Dissolve the substituted benzaldehyde (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or iminium ion. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq.) portion-wise to the reaction mixture. The portion-wise addition helps to control the reaction temperature, which can be mildly exothermic.

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aldehyde is completely consumed. This typically takes between 4 to 24 hours.

-

Work-up and Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts and any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure benzylamine derivative.[1][2][4]

-

Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][2]

Caption: Simplified signaling pathway for apoptosis induction by benzylamine derivatives.

Key Experimental Protocol: MTT Assay for Cytotoxicity

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MOLM-14, NB-4) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [5]2. Compound Treatment: Treat the cells with various concentrations of the benzylamine derivatives for a specified period (e.g., 24, 48, or 72 hours). [6]3. MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve. [7] Data Presentation: Cytotoxic Activity of Benzylamine Derivatives

| Derivative | Cell Line | IC₅₀ (µM) at 24h | Reference |

| 2-acetyl-benzylamine | MOLM-14 | 400 | [5] |

| 2-acetyl-benzylamine | NB-4 | 390 | [5] |

| Aminobenzylnaphthols (MMZ-140C) | BxPC-3 | 30.15 | [6] |

| Aminobenzylnaphthols (MMZ-45AA) | BxPC-3 (72h) | 13.26 | [6] |

C. Neuroprotective Activity

The potential of benzylamine derivatives to combat neurodegenerative diseases like Alzheimer's and Parkinson's disease is an exciting and growing area of research. Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in neurodegeneration and to mitigate oxidative stress. [8][9] Mechanisms of Action:

-

MAO-B Inhibition: Some benzylamine derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine. [10][11]By inhibiting MAO-B, these compounds can increase dopamine levels in the brain, which is a key therapeutic strategy for Parkinson's disease. [8]* Antioxidant Activity: Certain derivatives possess antioxidant properties, enabling them to scavenge harmful reactive oxygen species (ROS) and protect neurons from oxidative damage, a common feature of many neurodegenerative disorders. [12]* Inhibition of PSD95-nNOS Interaction: Novel benzyloxy benzamide derivatives have been shown to disrupt the interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a mechanism that offers neuroprotection in ischemic stroke. [13] Key Experimental Protocol: In Vitro MAO-B Inhibition Assay

Rationale: This fluorometric assay quantifies the ability of a compound to inhibit the activity of the MAO-B enzyme, providing a direct measure of its therapeutic potential for neurodegenerative diseases.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme and a suitable substrate (e.g., kynuramine) in a buffer solution.

-

Inhibitor Incubation: In a 96-well plate, incubate the MAO-B enzyme with various concentrations of the test benzylamine derivative for a defined period at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Fluorescence Measurement: The product of the enzymatic reaction is fluorescent. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

IC₅₀ Calculation: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration. [10][11] Data Presentation: MAO-B Inhibitory Activity

| Derivative Class | IC₅₀ (µM) | Selectivity for MAO-B | Reference |

| Benzylamine-sulfonamides (4i) | 0.041 | Selective | [10][11] |

| Benzylamine-sulfonamides (4t) | 0.065 | Selective | [10][11] |

D. Enzyme Inhibition

Beyond MAO-B, benzylamine derivatives have been shown to inhibit other therapeutically relevant enzymes. For instance, substituted aryl benzylamines are potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone biosynthesis, making them potential therapeutic agents for prostate cancer. [14]

III. Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Potency

Understanding the relationship between the chemical structure of a benzylamine derivative and its biological activity is paramount for rational drug design and the optimization of lead compounds.

Key SAR Insights:

-

Lipophilicity: In many cases, an increase in lipophilicity, often achieved by introducing halogen atoms or alkyl chains, enhances biological activity. For example, in antimicrobial benzylamino derivatives of bile acids, activity was found to correlate linearly with the log P values of the uncharged species. [15]Similarly, for antioxidant and neuroprotective effects, more lipophilic derivatives showed maximal cytoprotection. [12]* Substituent Position and Nature: The position and electronic nature of substituents on the benzyl ring can dramatically influence activity. For instance, in a series of coumarin derivatives containing benzylamine, the introduction of an electron-donating group at the R1 position enhanced antibacterial activity. [16]* Steric Factors: The size and shape of substituents can also play a crucial role. In some cases, bulky groups can hinder binding to the target protein, while in others, they can provide additional beneficial interactions.

Caption: A conceptual diagram illustrating the key structure-activity relationship (SAR) factors influencing the biological activity of benzylamine derivatives.

IV. Conclusion and Future Perspectives

The benzylamine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core structure, coupled with its proven track record in approved drugs, makes it an attractive starting point for medicinal chemists. The diverse biological activities of novel benzylamine derivatives, ranging from antimicrobial and anticancer to neuroprotective and enzyme inhibitory effects, highlight their immense therapeutic potential.

Future research in this field should focus on:

-

Mechanism of Action Elucidation: While many studies report the biological activities of novel benzylamine derivatives, a deeper understanding of their molecular targets and mechanisms of action is crucial for their further development.

-

In Vivo Studies: A significant portion of the current research is focused on in vitro studies. More extensive in vivo studies in relevant animal models are needed to validate the therapeutic potential and assess the pharmacokinetic and toxicological profiles of these promising compounds. [5][17]* Rational Drug Design: Leveraging computational tools and a deeper understanding of SAR, the rational design of more potent and selective benzylamine derivatives can be accelerated.

References

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]

-

Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. [Link]

-

Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. Der Pharma Chemica. [Link]

-

Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed. [Link]

-

Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. [Link]

-

Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

-

Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. PubMed. [Link]

-

Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PubMed. [Link]

-

Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. ResearchGate. [Link]

-

Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. PubMed. [Link]

-

Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. Taylor & Francis Online. [Link]

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]

-

Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PubMed Central. [Link]

-

In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. PubMed. [Link]

-

Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives. PubMed. [Link]

-

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PubMed Central. [Link]

-

Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection. PubMed. [Link]

-

Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. National Institutes of Health. [Link]

-

Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. PubMed Central. [Link]

-

Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. National Institutes of Health. [Link]

-

Bioactive compounds containing benzylamines. ResearchGate. [Link]

-

Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. ResearchGate. [Link]

-

Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. PubMed. [Link]

-

N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]

-

Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. PubMed Central. [Link]

-

Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. PubMed. [Link]

-

In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves. ResearchGate. [Link]

-

Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. PubMed. [Link]

-

Novel neuroprotective effects with O-benzyl derivative of pralidoxime in soman-intoxicated rodents. PubMed. [Link]

-

Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. PubMed Central. [Link]

-

(PDF) Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. ResearchGate. [Link]

-

Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. PubMed. [Link]

Sources

- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 2. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 3. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo anticancer activity of 2-acetyl-benzylamine isolated from Adhatoda vasica L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Antibacterial Activity, and Mechanism of Action of Coumarin Derivatives Containing Benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of 3-(1H-Pyrrol-1-Yl)Benzylamine Analogues: A Technical Guide for Drug Discovery Professionals

This technical guide delves into the structure-activity relationship (SAR) of 3-(1H-pyrrol-1-yl)benzylamine analogues, a promising scaffold in modern medicinal chemistry. While direct and comprehensive SAR studies on this specific molecular framework are emerging, this document synthesizes findings from closely related pyrrole- and benzylamine-containing derivatives to provide actionable insights for researchers, scientists, and drug development professionals. By examining the impact of structural modifications on biological activity, primarily in the contexts of oncology and infectious diseases, this guide aims to inform the rational design of novel therapeutic agents.

Introduction: The Therapeutic Potential of the Pyrrole-Benzylamine Scaffold

The this compound core represents a convergence of two privileged pharmacophores: the pyrrole ring and the benzylamine moiety. Pyrrole, a five-membered aromatic heterocycle, is a cornerstone of numerous natural products and FDA-approved drugs, valued for its ability to engage in various biological interactions. Similarly, the benzylamine framework provides a versatile scaffold for introducing diverse substituents to probe interactions with biological targets. The strategic combination of these two motifs in this compound offers a unique three-dimensional architecture with significant potential for modulation of various enzymes and receptors.

This guide will explore the SAR of analogues, focusing on key modification points: the pyrrole ring, the phenyl ring, and the benzylic amine group. Insights are drawn from studies on structurally related compounds investigated as kinase inhibitors and antimicrobial agents, providing a foundational understanding for future drug discovery efforts centered on this promising scaffold.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogues can be systematically modulated by strategic substitutions at three primary locations:

-

Region A: The Pyrrole Moiety: Modifications to the pyrrole ring can influence electronic properties and steric interactions within the binding pocket of a biological target.

-

Region B: The Phenyl Ring: Substituents on the phenyl ring can alter the compound's lipophilicity, electronic distribution, and ability to form specific interactions such as hydrogen bonds or halogen bonds.

-

Region C: The Benzylamine Linker: Alterations to the aminomethyl group can impact basicity, hydrogen bonding capacity, and the overall conformational flexibility of the molecule.

The following sections will detail the observed SAR trends in related compound classes, providing a predictive framework for the design of novel this compound analogues.

Anticancer Activity: Insights from Pyrrole-Containing Kinase Inhibitors

Kinase inhibition is a well-established strategy in cancer therapy. Analysis of pyrrole-containing compounds with reported anti-proliferative activity reveals key SAR trends.

A study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated potent anticancer activity against various cell lines, including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical)[1][2][3]. The key takeaway from this series is the profound impact of the N-aryl/heteroaryl substituent on cytotoxicity.

Table 1: Anticancer Activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide Analogues [1][2][3]

| Compound ID | N-Substituent | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| 28 | Quinolin-8-yl | 3 | 5 | 7 |

| 29 | 5-Chloroquinolin-8-yl | 10 | 14 | 12 |

| 30 | 7-Methylquinolin-8-yl | 19 | 50 | 31 |

-

Key Insight: The presence of a quinolin-8-yl group at the sulfonamide nitrogen (compound 28 ) resulted in the most potent activity[1][2][3]. This suggests that a bulky, heterocyclic system capable of engaging in specific interactions within the target's binding site is crucial for potency. Substitution on the quinoline ring, as seen in compounds 29 and 30 , generally led to a decrease in activity, indicating that the unsubstituted quinolin-8-yl moiety provides an optimal fit[1][2][3].

Another relevant study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed that electron-donating groups on the 4-phenyl ring of the pyrrole nucleus enhance anticancer activity[4][5].

Table 2: Anticancer Activity of 3-Benzoyl-4-phenyl-1H-pyrrole Analogues [4][5]

| Compound ID | 4-Phenyl Substituent | MGC 80-3 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| 19 | 3,4-Dimethoxy | 1.0 | 1.7 | - |

| 21 | 3,4-Dimethoxy | - | - | 0.5 |

| 15 | 4-Methoxy | - | - | 3.6 (A549) |

-

Key Insight: Compounds bearing a 3,4-dimethoxyphenyl group at the 4-position of the pyrrole ring (compounds 19 and 21 ) exhibited potent activity against multiple cancer cell lines[4][5]. This highlights the importance of electron-rich substituents in this region, which may enhance binding through favorable electronic interactions.

Inference for this compound Analogues:

Based on these findings, the following hypotheses can be formulated for the design of novel anticancer agents based on the this compound scaffold:

-

Phenyl Ring (Region B): Introduction of electron-donating groups, such as methoxy or dimethoxy substituents, on the benzylamine phenyl ring may enhance anticancer activity.

-

Benzylamine Moiety (Region C): Derivatization of the amine with bulky, heterocyclic moieties, particularly those capable of forming extensive interactions, could be a fruitful strategy.

Experimental Protocols

To facilitate the exploration of the SAR of this compound analogues, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.

General Synthesis of this compound Analogues

The synthesis of the core scaffold and its analogues can be achieved through a multi-step process. The following is a representative protocol.

Scheme 1: Synthesis of this compound

Caption: General synthetic route to this compound.

Step-by-Step Protocol:

-

Nitration of 3-Methylbenzonitrile: To a stirred solution of 3-methylbenzonitrile in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methyl-2-nitrobenzonitrile.

-

Reduction of the Nitro Group: Dissolve the 3-methyl-2-nitrobenzonitrile in a suitable solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 3-(aminomethyl)benzonitrile.

-

Pyrrole Ring Formation (Clauson-Kaas Reaction): Dissolve 3-(aminomethyl)benzonitrile in glacial acetic acid. Add 2,5-dimethoxytetrahydrofuran and heat the mixture to reflux for 4-6 hours. After cooling, pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography to afford 3-(1H-pyrrol-1-yl)benzonitrile.

-

Reduction of the Nitrile: To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 3-(1H-pyrrol-1-yl)benzonitrile in THF dropwise. After the addition, allow the reaction to warm to room temperature and then reflux for 2-4 hours. Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate to yield this compound. Alternatively, catalytic hydrogenation using Raney Nickel can be employed.

In Vitro Kinase Inhibitory Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of test compounds against a specific protein kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol: [6][7][8][9]

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Assay Plate Preparation: Dispense a small volume of the diluted compounds into the wells of a 384-well assay plate. Include positive controls (e.g., a known inhibitor like staurosporine) and negative controls (DMSO only).

-

Kinase Reaction:

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Add the recombinant kinase and the appropriate substrate to the kinase buffer.

-

Add the kinase/substrate mixture to the wells of the assay plate containing the test compounds.

-

Allow the plate to incubate at room temperature for a short period (e.g., 10-15 minutes) to permit compound binding to the kinase.

-

Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the specific kinase) to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).

-

Add the detection reagent(s) according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Step-by-Step Protocol: [4][10][11][12][13]

-

Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37 °C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. While direct SAR data for this specific analogue series is limited, analysis of structurally related compounds provides a solid foundation for rational drug design. The insights gleaned from anticancer and antimicrobial studies suggest that strategic modifications to the phenyl ring and the benzylic amine can significantly impact biological activity.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogues. This will enable the development of a comprehensive SAR, elucidating the precise structural requirements for potent and selective activity against various biological targets. The experimental protocols provided in this guide offer a robust framework for undertaking such investigations. As our understanding of the SAR of this versatile scaffold deepens, so too will its potential to yield novel and effective medicines.

References

-

American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Bio-protocol. (2022). In vitro kinase assay. [Link]

-

Brzozowski, Z., Sławiński, J., & Żołnowska, B. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482. [Link]

- Clinical and Laboratory Standards Institute. (2018). Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI supplement M100.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

World Organisation for Animal Health. (2019). Laboratory methodologies for bacterial antimicrobial susceptibility testing. [Link]

-

Yu, H., Kamber, R. A., & Denic, V. (2022). The peroxisomal exportomer directly inhibits phosphoactivation of the pexophagy receptor Atg36 to suppress pexophagy in yeast. eLife, 11, e74531. [Link]

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.

- Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425.

- Ermoli, A., Bargiotti, A., Brasca, M. G., Ciavolella, A., Colombo, N., Fachin, G., Isacchi, A., Menichincheri, M., Molinari, A., Montagnoli, A., Pillan, A., Rainoldi, S., Riccardi Sirtori, F., Sola, F., Thieffine, S., Tibolla, M., Valsasina, B., Volpi, D., Santocanale, C., & Vanotti, E. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4380–4390.

- Sławiński, J., & Żołnowska, B. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482.

- Sławiński, J., Żołnowska, B., Kawiak, A., Belka, M., Bączek, T., & Chojnacki, J. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482.

- Wang, L., Zhang, Y., Liu, Y., Wang, Y., Zhang, J., & Li, J. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 15(10), 1075-1083.

- Żołnowska, B., Sławiński, J., Kawiak, A., Belka, M., Bączek, T., & Chojnacki, J. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. International Journal of Molecular Sciences, 19(5), 1482.

-

Żołnowska, B., Sławiński, J., Kawiak, A., Belka, M., Bączek, T., & Chojnacki, J. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. PubMed, [Link]

Sources

- 1. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. In vitro kinase assay [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. In vitro kinase assay [bio-protocol.org]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. asm.org [asm.org]

- 11. pdb.apec.org [pdb.apec.org]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. woah.org [woah.org]

A Technical Guide to 3-(1H-Pyrrol-1-yl)benzylamine and Its Derivatives: Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-(1H-pyrrol-1-yl)benzylamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, the preparation of its derivatives, and the current understanding of their biological activities, offering a forward-looking perspective on its potential in drug discovery.

The Strategic Importance of the Pyrrole-Benzylamine Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its aromaticity and the lone pair of electrons on the nitrogen atom allow for diverse chemical modifications, making it a versatile building block for creating libraries of compounds for biological screening.[3] When coupled with a benzylamine moiety, another key pharmacophore known to interact with various biological targets, the resulting this compound scaffold presents a compelling starting point for the design of novel therapeutic agents. Derivatives of this core structure have been investigated for their potential as antimicrobial and anticancer agents.[4][5]

Synthesis of the Core Compound: this compound

Two primary methods for the initial pyrrole synthesis are the Paal-Knorr and Clauson-Kaas reactions. The subsequent reduction of a nitro or cyano group is a standard and high-yielding transformation.

Proposed Synthetic Pathway via a Nitro Intermediate

This pathway begins with the synthesis of 1-(3-nitrobenzyl)-1H-pyrrole, followed by the reduction of the nitro group to an amine.

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

-

Synthesis of 1-(3-Nitrobenzyl)-1H-pyrrole:

-

In a round-bottom flask, dissolve 3-nitrobenzylamine in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Reduction of 1-(3-Nitrobenzyl)-1H-pyrrole to this compound:

-

Dissolve the purified 1-(3-nitrobenzyl)-1H-pyrrole in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-